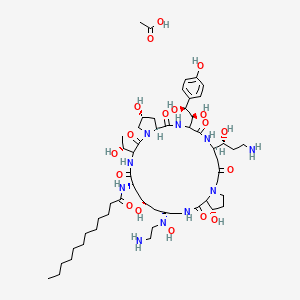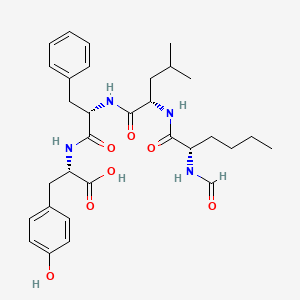
N-Formyl-Nle-Leu-Phe-Tyr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formyl-Nle-Leu-Phe-Tyr is a synthetic chemotactic peptide that binds to formyl peptide receptors. It is known for its potent chemoattractant properties, particularly for human neutrophils. This compound plays a significant role in the study of inflammation and immune responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Formyl-Nle-Leu-Phe-Tyr can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The formylation of the N-terminal amino acid is typically achieved using formic acid or formyl chloride under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale SPPS. This method allows for the efficient and scalable production of peptides with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-Formyl-Nle-Leu-Phe-Tyr primarily undergoes peptide bond formation and cleavage reactions. It can also participate in formylation and deprotection reactions during its synthesis.
Common Reagents and Conditions
Formylation: Formic acid or formyl chloride
Deprotection: Trifluoroacetic acid (TFA) for removing protecting groups
Coupling: Carbodiimides (e.g., DCC, EDC) for peptide bond formation
Major Products
The major product of these reactions is the fully synthesized this compound peptide, which can be further modified or conjugated with fluorophores for research purposes.
Scientific Research Applications
N-Formyl-Nle-Leu-Phe-Tyr has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigates the role of formyl peptide receptors in immune cell activation and chemotaxis.
Medicine: Explores potential therapeutic targets for inflammatory diseases by modulating formyl peptide receptor activity.
Industry: Utilized in the development of diagnostic tools and assays for detecting inflammation and immune responses.
Mechanism of Action
N-Formyl-Nle-Leu-Phe-Tyr exerts its effects by binding to formyl peptide receptors (FPRs) on the surface of immune cells, particularly neutrophils. This binding triggers a signaling cascade that leads to the activation and chemotaxis of these cells. The molecular targets include FPR1, which mediates the inflammatory response by activating downstream pathways such as MAPK and PI3K.
Comparison with Similar Compounds
Similar Compounds
N-Formyl-Met-Leu-Phe: Another formyl peptide with similar chemotactic properties.
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys: A related peptide with an additional lysine residue, enhancing its binding affinity to FPRs.
Uniqueness
N-Formyl-Nle-Leu-Phe-Tyr is unique due to its specific sequence and formylation, which confer high affinity and selectivity for formyl peptide receptors. This makes it a valuable tool for studying immune responses and developing therapeutic interventions for inflammatory diseases.
Properties
Molecular Formula |
C31H42N4O7 |
|---|---|
Molecular Weight |
582.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamidohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C31H42N4O7/c1-4-5-11-24(32-19-36)28(38)33-25(16-20(2)3)29(39)34-26(17-21-9-7-6-8-10-21)30(40)35-27(31(41)42)18-22-12-14-23(37)15-13-22/h6-10,12-15,19-20,24-27,37H,4-5,11,16-18H2,1-3H3,(H,32,36)(H,33,38)(H,34,39)(H,35,40)(H,41,42)/t24-,25-,26-,27-/m0/s1 |
InChI Key |
DUWJXVXSPCZTQX-FWEHEUNISA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC=O |
Canonical SMILES |
CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


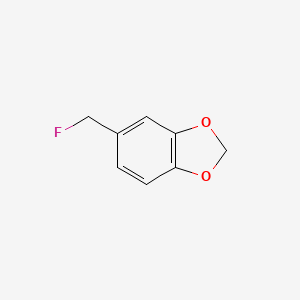
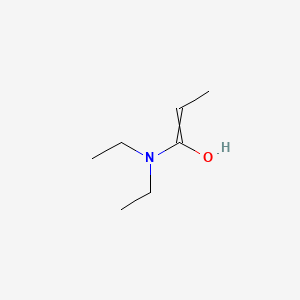

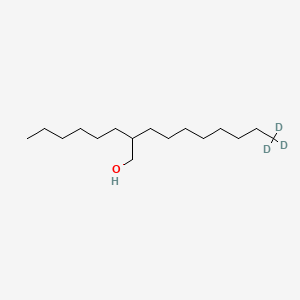
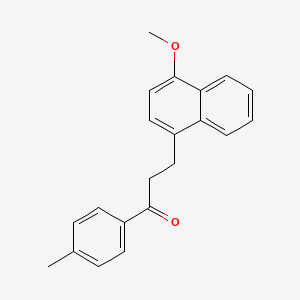
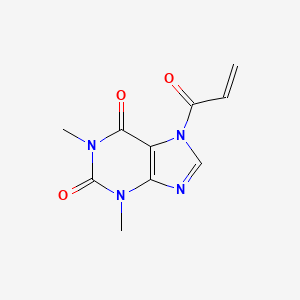
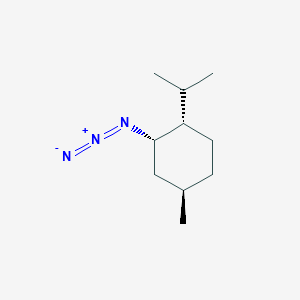
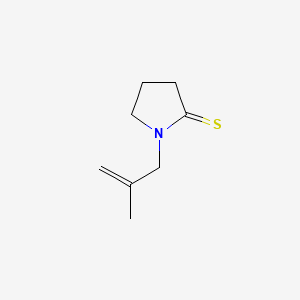
![(R)-(-)-1-[(S)-2-(DI(3,5-Bis-trifluoromethylphenyl)phosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13837122.png)
![2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride](/img/structure/B13837127.png)
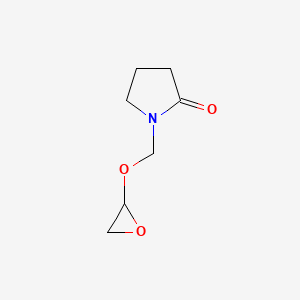
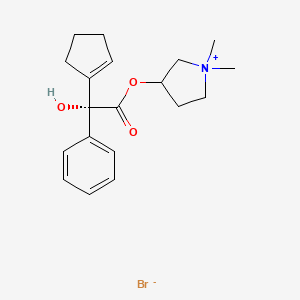
![Acetamide,N-cyclopentyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-](/img/structure/B13837148.png)
